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OaBac5

Cat. No.: B1578497
Attention: For research use only. Not for human or veterinary use.
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Description

OaBac5mini is a synthetic, 24-amino acid peptide (N-RFRPPIRRPPIRPPFRPPFRPPVR-C) that represents the active N-terminal fragment of the full-length OaBac5 peptide isolated from sheep . It belongs to the cathelicidin family of proline-rich antimicrobial peptides (PrAMPs), known for their strong activity against Gram-negative bacteria and remarkably low cytotoxicity toward mammalian cells . This peptide possesses eight net positive charges, which contribute to its initial interaction with bacterial membranes . Research demonstrates that OaBac5mini exhibits potent antibacterial activity against various strains of Escherichia coli , including multidrug-resistant (MDR) clinical isolates . Its bactericidal mechanism is multifaceted. The peptide first disrupts the bacterial outer membrane permeability and impairs the integrity of the inner membrane . Subsequently, it is transported into the bacterial cytoplasm via the inner membrane protein SbmA . Once inside, it inhibits protein synthesis, leading to bacterial cell death . This dual mode of action—membrane damage and inhibition of intracellular targets—makes it a compelling candidate for investigating novel antibiotic pathways . OaBac5mini has shown significant research value in disease models. In vivo studies have confirmed that recombinant OaBac5mini can effectively reduce bacterial loads and ameliorate histopathological changes in chicks infected with Salmonella enterica serovar Pullorum, a major poultry pathogen . Furthermore, it has been shown to alleviate infection-induced inflammation by modulating the innate immune response through the TLR4/MyD88/NF-κB pathway . The peptide also displays notable stability, as its antibacterial activity is not significantly affected by variations in pH, temperature, repeated freeze-thawing, or the presence of certain proteases like pepsin and proteinase K . It has been shown to be non-hemolytic to rabbit red blood cells and non-cytotoxic to porcine intestinal epithelial cells . OaBac5mini is supplied for Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

bioactivity

Antimicrobial

sequence

RFRPPIRRPPIRPPFRPPFRPPVRPPIRPPFRPPFRPPIGPFP

Origin of Product

United States

Molecular Architecture and Structural Variants of Oabac5

Primary Sequence Analysis and Key Amino Acid Motifs

OaBac5 is a linear peptide composed of 51 amino acid residues. researchgate.net Primary sequence analysis reveals that this compound is rich in proline and arginine residues. researchgate.netnih.gov These amino acids contribute significantly to the peptide's cationic nature. nih.gov Amino acid motifs are conserved sequences that can provide clues about a protein's function or structural characteristics. academicjournals.orggeneiousbiologics.com While specific sequence motifs beyond the general proline and arginine richness are not explicitly detailed for the full-length this compound in the provided search results, the high content of these residues is a defining characteristic of its family. Proline residues are known to influence peptide backbone conformation, often leading to extended structures like the polyproline II helix. researchgate.netplos.orgrsc.org Arginine residues contribute positive charges, which are important for interactions with negatively charged bacterial membranes. researchgate.netmdpi.com

Characterization of OaBac5mini and Other Truncated/Synthetic Analogues

OaBac5mini is a well-characterized truncated fragment of this compound. researchgate.netnih.govmdpi.com It is a linear PrAMP consisting of 24 amino acid residues. researchgate.netresearchgate.net OaBac5mini retains significant antibacterial activity, similar to that of the full-length peptide, indicating that the entire molecule is not always required for activity. nih.gov This truncated version is composed of the 6 N-terminal residues of this compound, followed by one copy of a 16-residue repeat found in the parent peptide, and the first 2 residues of the second repeat. nih.gov

The primary sequence of OaBac5mini is RFRPPIRRPPIRPPFRPPFRPPVR-NH₂. nih.gov This sequence highlights the high proportion of proline (P) and arginine (R) residues. Bioinformatic analysis indicates that OaBac5mini has a theoretical molecular weight of approximately 3005.66 Da and a theoretical isoelectric point (pI) of 12.85. nih.gov It possesses a net charge of +8 due to the presence of 8 positively charged residues. researchgate.netnih.gov The amino acid composition of OaBac5mini is approximately 41.7% Pro, 33.3% Arg, 12.5% Phe, 8.3% Ile, and 4.2% Val. nih.gov

Other variants of this compound, such as this compoundα and this compoundβ, have also been isolated from sheep leukocytes. researchgate.netmdpi.com Synthetic peptide analogues of this compound, including shorter tetrapeptides like Phe-Arg-Pro-Xaa (where Xaa can be Phe, Met, Tyr, or Trp), have been designed and synthesized to study their activity. researchgate.net

Here is a table summarizing the key characteristics of OaBac5mini:

CharacteristicValueSource
Length24 residues researchgate.netresearchgate.net
Net Positive Charge+8 researchgate.netnih.gov
Theoretical Molecular Weight~3005.66 Da nih.gov
Theoretical pI12.85 nih.gov
Amino Acid CompositionPro (41.7%), Arg (33.3%), Phe (12.5%), Ile (8.3%), Val (4.2%) nih.gov
SequenceRFRPPIRRPPIRPPFRPPFRPPVR-NH₂ nih.gov

Comparative Structural Features with Homologous Peptides (e.g., Bovine Bac5)

This compound is a homolog of bovine Bac5, another proline-rich cathelicidin (B612621). researchgate.net Despite their homology, there are structural differences that may account for variations in their activity. Compared to bovine Bac5, this compound has only five residue differences. researchgate.net These differences make this compound less hydrophobic and more cationic than Bac5. researchgate.netnih.gov Specifically, two of the differing amino acids are arginine residues in this compound, whereas in Bac5, they are tyrosine and phenylalanine residues. nih.gov These substitutions contribute to the higher positive charge of this compound.

Both this compound and bovine Bac5 are rich in proline and arginine. nih.gov Like the bovine peptides, the ovine counterparts, including this compound, are thought to adopt a polyproline type II extended helix structure. nih.gov

Conformational Studies and Predicted Structural Elements (e.g., Polyproline II Helical Conformation)

Proline-rich peptides, such as this compound and its variants, are known to have a propensity to adopt a polyproline II (PPII) helical conformation. nih.govresearchgate.netplos.org The PPII helix is an extended left-handed helix with approximately three residues per turn. researchgate.net This conformation is characterized by specific backbone dihedral angles. researchgate.net

While antimicrobial peptides can exist in unstructured forms in solution, they may adopt specific structures, such as alpha-helical, beta-stranded, beta-hairpin, or extended conformations, upon interacting with membranes or in hydrophobic environments. mdpi.comencyclopedia.pub For OaBac5mini, circular dichroism (CD) spectroscopy has been used in conformational studies, although assigning specific structures based solely on the CD spectra of OaBac5mini can be challenging. nih.gov

The high proline content in this compound and OaBac5mini strongly suggests the presence of PPII helical elements within their structure. nih.govresearchgate.netplos.org The PPII helix is an extended and flexible conformation that lacks intrachain hydrogen bonds and is typically hydrated in aqueous solution. nih.gov This structural characteristic is considered important for the function of some proline-rich antimicrobial peptides. mdpi.comnih.gov

Synthetic and Biotechnological Production Methodologies

Chemical Synthesis Techniques for OaBac5 and its Analogues (e.g., Solid-Phase Peptide Synthesis)

Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is a widely used technique for producing peptides, including this compound and its analogues. SPPS involves the stepwise assembly of amino acids onto an insoluble solid support, typically a resin. This method allows for the controlled formation of peptide bonds and simplifies purification steps as reagents and by-products can be washed away while the growing peptide chain remains anchored to the solid phase. nih.gov

A common strategy employed in SPPS is the use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. nih.govnih.gov This approach utilizes the Fmoc group for temporary Nα-amino protection, which can be removed under mild basic conditions, allowing for the coupling of the next protected amino acid. The C-terminus of the peptide is typically attached to the resin, and the chain is elongated from the C-terminus to the N-terminus. nih.gov

Research indicates that synthesizing the full-length this compound molecule, a 51-residue peptide rich in proline and arginine, can be challenging due to its complexity and high proline content. bioregistry.ionih.govnih.gov As a result, truncated versions and analogues of this compound are often synthesized for study. OaBac5mini, a 24-residue fragment corresponding to the first 24 N-terminal residues of this compound, has been successfully synthesized using Fmoc-based solid-phase synthesis. bioregistry.ionih.govnih.govnih.gov The purity of synthesized peptides like OaBac5mini is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). bioregistry.ionih.govnih.gov

Studies have also focused on the chemical synthesis of shorter synthetic peptide analogues of this compound, such as tetrapeptides with modifications at the C-terminal or N-terminal conjugation with other molecules, to investigate the impact of structural changes on biological activity. nih.gov

Recombinant Expression Systems for this compound Derivatives (e.g., Escherichia coli System)

Recombinant expression systems offer an alternative approach for producing peptides, particularly for potentially larger quantities or for peptides that are difficult to synthesize chemically. Escherichia coli (E. coli) is a widely used host organism for recombinant protein production due to its rapid growth, ease of genetic manipulation, and high expression yields.

The production of antimicrobial peptides like this compound derivatives in E. coli can present challenges, primarily due to the relatively small size of the peptides and potential toxicity to the host cells. To overcome these issues and improve expression levels, strategies such as expressing the peptide as a fusion protein are often employed. This involves genetically linking the peptide of interest to a larger, well-expressed carrier protein. The fusion protein can then be purified, and the target peptide cleaved from the carrier protein.

Research has demonstrated the successful generation of recombinant OaBac5mini using an E. coli recombinant expression system. In one study, a fusion protein consisting of OaBac5mini and interferon (IFN) was produced in E. coli to minimize toxicity and facilitate production. Common E. coli strains like BL21 and its derivatives are frequently used for recombinant protein expression due to features such as deficiency in certain proteases (e.g., Lon and OmpT), which can enhance protein stability and accumulation. The expression of recombinant proteins in E. coli is typically controlled by inducible promoters, allowing for the regulation of peptide production.

Advanced Investigation of Antimicrobial Mechanisms of Oabac5

Direct Interactions with Bacterial Cellular Envelopes

OaBac5 and its active fragment, OaBac5mini, interact directly with the bacterial cellular envelopes, which is a common mechanism among antimicrobial peptides. oup.comasm.orgresearchgate.netebi.ac.uk These interactions can lead to disruption of membrane integrity and function. nih.gov

Outer Membrane Permeabilization and Lipopolysaccharide (LPS) Binding

A key initial step in the action of cationic antimicrobial peptides against Gram-negative bacteria is often their interaction with the outer membrane, particularly with lipopolysaccharide (LPS). psu.edunih.gov LPS is a major component of the outer leaflet of the Gram-negative outer membrane, contributing significantly to its barrier function and antibiotic resistance. biorxiv.orgcellsciences.com this compound and its variants have been shown to bind to Gram-negative bacterial LPS. massey.ac.nz This binding is believed to be facilitated by electrostatic interactions between the positively charged residues of the peptide and the polyanionic surface of LPS, potentially at divalent-cation-binding sites. psu.eduresearchgate.net The interaction with LPS leads to the permeabilization of the outer membrane. nih.govnih.govmassey.ac.nz This permeabilization can facilitate the peptide's access to the periplasmic space and the inner membrane. nih.gov

Modulation of Inner Membrane Integrity and Depolarization

Beyond the outer membrane, OaBac5mini has been shown to impair the inner membrane integrity of Escherichia coli. nih.gov Some antimicrobial peptides exert their effects by disrupting the cytoplasmic membrane, leading to depolarization and leakage of cellular contents. oup.commdpi.compsu.eduencyclopedia.pub While SMAP29, another ovine-derived peptide, caused rapid cell death by depolarizing the cytoplasmic membrane and resulting in leakage and lysis, OaBac5mini appeared to have a different primary mechanism involving interaction with inner cellular contents, although it also impaired inner membrane integrity. oup.comnih.gov However, other studies on related proline-rich AMPs suggest they can depolarize the cytoplasmic membrane after entering the cell. mdpi.comencyclopedia.pub Membrane depolarization involves the dissipation of the electrical potential across the inner membrane. medsciencegroup.usfrontiersin.orgembopress.org

Elucidation of Intracellular Molecular Targets

In addition to membrane interactions, OaBac5mini is understood to kill E. coli by inhibiting intracellular target(s). nih.gov This suggests a mechanism that involves crossing the bacterial membrane to act inside the cells. researchgate.net

Inhibition of Bacterial Cell Division

Research indicates that OaBac5mini can inhibit bacterial cell division. oup.comebi.ac.uk While the specific molecular target within the cell division machinery is not explicitly detailed in the provided information for OaBac5mini, the inhibition of bacterial division typically results in abnormal cell morphology, such as elongated or filamentous cells. mdpi.com Bacterial cell division is a complex process mediated by the divisome, with FtsZ being a key protein homologous to eukaryotic tubulin and a target for antibacterial inhibitors. mdpi.comcsic.es

Interference with Ribosomal Protein Synthesis

Proline-rich antimicrobial peptides, including fragments related to Bac7 (a bovine analogue with some homology to this compound), are known to interfere with ribosomal protein synthesis. psu.eduresearchgate.net These peptides can penetrate the bacterial cytoplasm and interact with ribosomes, specifically inhibiting in vitro translation. researchgate.net This interference can occur by binding to ribosomal proteins and affecting the process of translation, such as preventing the transition from initiation to elongation. researchgate.netnih.govlibretexts.orgcreative-biolabs.comresearchgate.net Studies on Bac71-35, a proline-rich AMP, demonstrated its ability to reach high concentrations inside E. coli and specifically inhibit protein synthesis by interacting with a subset of ribosomal proteins. researchgate.net The extended, polyproline helical structure of some of these peptides is thought to facilitate their internalization and subsequent interaction with the protein synthesis machinery. uclan.ac.uk

Nucleic Acid Binding and Inhibition (e.g., DNA Biosynthesis)

Certain antimicrobial peptides, including proline-rich AMPs like Bac5, can penetrate the bacterial cell membrane to target intracellular processes. This represents a non-membranolytic mode of action. Upon entering the cytoplasm, these peptides can interact with intracellular components, leading to the inhibition of essential macromolecular synthesis, such as nucleic acids and proteins. While the precise details of this compound's direct binding to nucleic acids or inhibition of DNA biosynthesis are still areas of investigation, the established mechanism for related PrAMPs and the general classification of Bac5 homologs point towards this intracellular targeting as a significant part of its antimicrobial strategy. This mechanism contributes to bacterial growth inhibition and cell death independently of membrane disruption.

Disruption of Two-Component Regulatory Systems

Bacterial two-component regulatory systems (TCS) are crucial for sensing environmental changes, including the presence of antimicrobial peptides, and mounting appropriate responses, often leading to resistance. Cationic antimicrobial peptides (CAMPs) can be sensed by the sensor histidine kinase component of TCS, triggering signal transduction cascades that affect bacterial physiology, such as altering lipid homeostasis to modify the cell surface charge or fatty acid saturation, thereby mediating resistance. While the primary interaction described involves bacteria sensing AMPs via TCS, the relationship is complex. The TCS itself may be localized in membrane domains, potentially coordinating AMP sensing and potentially being subject to disruption or modulation by AMPs. Although direct evidence detailing this compound's specific mechanism of disrupting bacterial two-component regulatory systems is limited in the provided literature, the interaction between cathelicidins and TCS is recognized as a factor influencing bacterial response and resistance.

Non-Lytic Bactericidal Strategies of this compound

Beyond membrane disruption, this compound, as a PrAMP and cathelicidin (B612621) homolog, is understood to employ non-lytic bactericidal strategies. These strategies involve the peptide translocating across the bacterial membrane to act on intracellular targets. Inhibiting the synthesis of essential macromolecules, such as nucleic acids and proteins, is a key non-lytic mechanism attributed to proline-rich AMPs like Bac5. This interference with vital cellular processes leads to bacterial stasis or death without necessarily causing immediate lysis of the cell membrane. This intracellular targeting distinguishes it from peptides that primarily function by forming pores or disrupting membrane integrity. Related peptides have been shown to inhibit protein translation at the ribosome or trap release factors after intracellular uptake.

Structure Activity Relationship Sar and Peptide Engineering Studies

Impact of Truncation and Sequence Length on Biological Activity

Research into the OaBac5 peptide has demonstrated that the full-length sequence is not essential for its antimicrobial capabilities. Studies involving truncated fragments have been crucial in identifying the core active region of the peptide.

A significant finding in this area is the synthesis and characterization of OaBac5mini, a truncated version of this compound that consists of the first 24 N-terminal residues. nih.gov This shorter peptide was found to exhibit potent antimicrobial activity, particularly against Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 µg/ml. nih.gov The activity of OaBac5mini against these bacteria was comparable, and in some cases stronger, than the full-length native this compound. nih.gov For instance, OaBac5mini showed stronger activity against four strains of multidrug-resistant E. coli than the standard E. coli ATCC 25922 strain. nih.gov However, its efficacy against Gram-positive bacteria and Candida albicans was weaker, a characteristic also observed with the parent molecule. nih.gov This suggests that the N-terminal region of this compound contains the primary determinants for its antibacterial action, especially against Gram-negative organisms.

PeptideSequence LengthActivity Profile
This compound51 residuesPotent activity against E. coli, S. aureus, and C. albicans (MICs: 4–10 μg/ml). nih.gov
OaBac5mini24 N-terminal residuesPotent against Gram-negative bacteria (MICs: 0.125–8 μg/ml); weak against Gram-positive bacteria and C. albicans (MICs: 16–64 μg/ml). nih.gov

Influence of Amino Acid Substitutions and Modifications on Antimicrobial Specificity

The specificity and potency of antimicrobial peptides can be significantly altered by substituting key amino acid residues. Such modifications can enhance stability, improve activity against specific pathogens, and provide insights into the peptide's mechanism of action.

Furthermore, general peptide engineering strategies, such as the substitution of L-amino acids with D-amino acids, are known to improve peptide stability against protease degradation, which can enhance their therapeutic potential. mdpi.com While specific D-amino acid substitution studies on this compound are not detailed in the provided sources, this remains a common and effective strategy for improving the viability of antimicrobial peptides. mdpi.comresearchgate.net

This compound Analogue (Tetrapeptide)Relative Activity against Gram-Negative Bacteria
Phe-Arg-Pro-TrpHighest
Phe-Arg-Pro-PheHigh
Phe-Arg-Pro-MetModerate
Phe-Arg-Pro-TyrModerate
Data derived from research on synthetic tetrapeptide analogues of this compound. researchgate.net

Correlation of Peptide Charge and Hydrophobicity with Activity Profile

This compound is a proline-rich antimicrobial peptide (PrAMP) and a homologue of Bac5, which is characterized by a high content of arginine residues. nih.gov Arginine contributes a guanidinium group, which remains protonated over a wide pH range, conferring a strong positive charge to the peptide. This net positive charge (typically ranging from +2 to +9 in AMPs) is crucial for the selective targeting of anionic bacterial membranes over the more neutral membranes of eukaryotic cells. mdpi.comnih.gov

Hydrophobicity, conferred by nonpolar amino acid residues, is essential for penetrating the hydrophobic core of the bacterial membrane. mdpi.comnih.gov However, an optimal balance between charge and hydrophobicity is required for potent antimicrobial activity. nih.gov An increase in hydrophobicity can lead to enhanced antimicrobial potency up to a certain point. Beyond this optimal window, excessive hydrophobicity can cause the peptide to self-associate in the aqueous phase, which can hinder its ability to reach and interact with the bacterial cell wall, thereby reducing its effectiveness. nih.gov Furthermore, very high hydrophobicity is often correlated with increased toxicity to host cells, such as hemolysis. nih.gov The distribution of charged and hydrophobic residues is also critical; an amphipathic structure, where charged and hydrophobic residues are segregated on opposite faces of the peptide, is a common feature of membrane-active AMPs. mdpi.com Therefore, the specific arrangement of charged (e.g., Arginine) and hydrophobic residues within the this compound sequence is a key determinant of its activity profile.

Comparative Academic Research on Oabac5 Within the Antimicrobial Peptide Landscape

Comparative Analysis with Other Proline-Rich Peptides (e.g., OaBac7.5, Bovine Bac5, Bac7)

OaBac5 shares characteristics with other proline-rich antimicrobial peptides (PrAMPs), particularly those from the bactenecin (B179754) group found in ruminants, such as ovine OaBac7.5 and bovine Bac5 and Bac7. mdpi.comnih.govencyclopedia.pubnih.gov These peptides are generally rich in proline and arginine residues and exert their effects through non-lytic mechanisms, often targeting intracellular processes like protein synthesis. mdpi.comencyclopedia.pubresearchgate.net

This compound is homologous to bovine Bac5 and caprine ChBac5. mdpi.comencyclopedia.pubnih.govresearchgate.net this compound and bovine Bac5, both approximately 43 residues in their mature forms, differ in only a few residues. asm.orgnih.gov Notably, this compound contains arginine residues where Bac5 has tyrosine and phenylalanine, making this compound less hydrophobic and more cationic than Bac5. asm.orgnih.govnih.gov These differences are suggested to contribute to variations in their antimicrobial activity. asm.orgnih.gov While bovine Bac5 is primarily effective against Gram-negative bacteria, this compound has shown activity against both Gram-negative and Gram-positive bacteria, as well as Candida albicans. mdpi.comencyclopedia.pubnih.govnih.gov

Ovine neutrophils contain several proline- and arginine-rich cathelicidins, including this compound, OaBac7.5, OaBac6, and OaBac11. mdpi.comencyclopedia.pubresearchgate.net OaBac7.5, like this compound, is a proline- and arginine-rich peptide predicted from ovine DNA. psu.edunih.govubc.caasm.org It is typically isolated as a truncated C-terminal peptide, OaBac7.5mini. psu.edunih.govubc.caasm.org Comparative studies indicate that OaBac5mini and OaBac7.5mini have more modest antibacterial activities compared to SMAP29. nih.govubc.ca OaBac7.5mini was found to be less effective against most bacteria and yeast compared to OaBac5mini. mdpi.comencyclopedia.pub The bovine analogue of OaBac7.5, Bac7, has activity against Gram-negative bacteria similar to OaBac7.5mini, but Bac7 is less active against Gram-positive bacteria than OaBac7.5mini. asm.orgnih.govasm.org

Both OaBac5mini and OaBac7.5mini, similar to bovine Bac5 and Bac7, are believed to inhibit protein synthesis by binding to bacterial ribosomes after entering the cell. mdpi.comencyclopedia.pubnih.govresearchgate.net This intracellular mechanism differentiates them from membrane-lytic peptides. mdpi.comencyclopedia.pubresearchgate.net Studies have also shown synergistic activity between OaBac5mini and OaBac7.5mini against certain bacteria. nih.gov

PeptideSource OriginKey Structural FeaturePrimary Target(s)Mechanism of Action (Proposed)
This compoundOvineProline-richGram-negative, Gram-positive, C. albicans mdpi.comencyclopedia.pubnih.govnih.govIntracellular (protein synthesis inhibition) mdpi.comencyclopedia.pubnih.govresearchgate.net
OaBac7.5OvineProline-richLess effective than OaBac5mini against most strains mdpi.comencyclopedia.pubIntracellular (protein synthesis inhibition) mdpi.comencyclopedia.pubresearchgate.net
Bovine Bac5BovineProline-richPrimarily Gram-negative bacteria encyclopedia.pubnih.govnih.govIntracellular (protein synthesis inhibition) mdpi.comencyclopedia.pubnih.govresearchgate.net
Bovine Bac7BovineProline-richGram-negative and some Gram-positive bacteria encyclopedia.pubasm.orgIntracellular (protein synthesis inhibition) mdpi.comencyclopedia.pubresearchgate.net

Broader Context in Mammalian Innate Immunity and Peptide Families (Defensins, Cathelicidins)

This compound is a member of the cathelicidin (B612621) family, one of the two major families of antimicrobial peptides in mammals, the other being defensins. mdpi.comnih.govencyclopedia.pub Both cathelicidins and defensins are crucial components of the innate immune system, providing a first line of defense against invading microorganisms. mdpi.comnih.govencyclopedia.pubcabidigitallibrary.orgnih.gov They are typically cationic and amphipathic, properties essential for their interaction with negatively charged microbial membranes. encyclopedia.pubpsu.edu

Cathelicidins are characterized by a conserved N-terminal cathelin domain and a variable C-terminal antimicrobial domain, which is released by proteolytic cleavage. nih.govnih.gov The antimicrobial domains of cathelicidins exhibit significant diversity in size, sequence, and structure, leading to different mechanisms of action. nih.gov this compound falls into the group of proline- and arginine-rich cathelicidins, which, as discussed, often target intracellular processes. nih.govencyclopedia.pubresearchgate.net Other groups of cathelicidins include α-helical peptides (like SMAP29), cyclic peptides, and tryptophan-rich peptides (like indolicidin). mdpi.comnih.govencyclopedia.pub

Defensins, in contrast to cathelicidins, are typically smaller peptides characterized by a conserved pattern of cysteine residues that form disulfide bonds, contributing to their stable structures. mdpi.comnih.govencyclopedia.pub Mammalian defensins are further classified into alpha-, beta-, and theta-defensins based on their disulfide bond arrangement. mdpi.comnih.gov While cathelicidins are primarily stored in neutrophil and macrophage granules, defensins are found in various tissues involved in host defense, including leukocytes and epithelial cells. mdpi.comnih.govencyclopedia.pub

The presence of both cathelicidins and defensins, with their diverse structures and mechanisms, provides mammals with a robust innate immune defense system capable of combating a wide range of pathogens. mdpi.comnih.govencyclopedia.pub Ovine cathelicidins, including this compound, are encoded by genes located on chromosome 19, while ovine defensin (B1577277) genes are found on chromosome 26. mdpi.comencyclopedia.pub This genetic organization highlights the distinct nature of these two major AMP families within the mammalian genome.

Peptide FamilyStructural CharacteristicsKey Members (Examples)Primary Location/ExpressionMechanism Diversity
CathelicidinsConserved cathelin domain + variable antimicrobial domain; diverse C-terminal structures (e.g., proline-rich, alpha-helical) nih.govnih.govThis compound, SMAP29, Bovine Bac5, Bac7, Indolicidin, LL-37 mdpi.comnih.govencyclopedia.pubNeutrophils, macrophages, epithelial cells mdpi.comnih.govencyclopedia.pubHigh (membrane disruption, intracellular targeting) mdpi.comencyclopedia.pubresearchgate.net
DefensinsCysteine-rich with conserved disulfide bonds; alpha-, beta-, theta- subfamilies mdpi.comnih.govencyclopedia.pubHuman Alpha-defensins, Bovine Beta-defensin 1, Tracheal Antimicrobial Peptide (TAP) mdpi.comencyclopedia.pubLeukocytes, epithelial tissues mdpi.comnih.govencyclopedia.pubPrimarily membrane permeabilization/disruption encyclopedia.pub

Advanced Analytical and Research Methodologies for Oabac5 Characterization

Spectroscopic and Chromatographic Techniques (e.g., HPLC, Mass Spectrometry) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in combination (LC-MS, LC-MS/MS), are fundamental techniques for assessing the purity and confirming the identity of OaBac5 and its variants, such as OaBac5mini. These methods provide critical data for quality control and structural verification of synthesized or purified peptides.

HPLC separates compounds based on their physicochemical properties, allowing for the assessment of sample purity by identifying and quantifying different components within a mixture nih.govnih.gov. The retention time of the main peak in an HPLC chromatogram is compared against a reference standard to confirm identity nih.gov. Discrepancies in the chromatogram can indicate the presence of impurities nih.gov.

Mass Spectrometry provides information about the mass-to-charge ratio (m/z) of the peptide and its fragments, enabling confirmation of its molecular weight and sequence nih.govnih.govnih.gov. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and selectivity for identifying analytes and impurities nih.govnih.gov. Techniques like LC-MS/MS, which involve tandem mass spectrometers, can filter precursor ions and monitor unique fragments, providing detailed structural information and allowing for the detection of impurities at low levels nih.govnih.gov. Peptide mapping, utilizing LC/ES-MS, is also employed as an identity test by identifying proteolytically cleaved peptides based on their molecular weight and fragment ions nih.gov.

Studies on ovine-derived peptides, including OaBac5mini, have confirmed peptide purities of at least 99% using high-performance liquid chromatography and mass spectroscopy analysis. These techniques are essential for ensuring the quality and structural integrity of the peptide preparations used in research.

Microscopic and Imaging Techniques (e.g., TEM, AFM) for Cellular Morphological Changes

Microscopic and imaging techniques, such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM), are valuable tools for visualizing the effects of this compound on the morphology and ultrastructure of target cells. These techniques provide insights into how the peptide interacts with cellular membranes and causes structural alterations.

Investigations using TEM and AFM have been conducted to study the morphological changes induced in Staphylococcus aureus by ovine-derived antimicrobial peptides, including OaBac5mini. TEM and AFM images of S. aureus cells treated with OaBac5mini showed no observable morphological changes compared to untreated cells. This finding is consistent with the hypothesis that the mechanism of action of OaBac5mini may not primarily involve inducing bacterial cell lysis through extensive membrane damage, suggesting a potential interaction with inner cellular contents. In contrast, another ovine peptide, SMAP29, was shown to induce significant morphological changes and cell lysis.

Biochemical and Cellular Assays for Mechanism Elucidation (e.g., Radial Diffusion, Microdilution, Time-Kill Curves, NPN Uptake, Real-Time Cellular Analysis)

A variety of biochemical and cellular assays are employed to elucidate the mechanism of action of this compound, investigating its antimicrobial potency and how it interacts with bacterial cells.

The radial diffusion assay is a technique used to assess the antimicrobial activity of peptides by measuring the zone of inhibition around a well containing the peptide in an agar (B569324) medium seeded with microorganisms. This assay has been used to test the activity of purified proline-rich antimicrobial peptides from sheep leukocytes, including this compoundα, against various bacteria and fungi.

The microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial peptide, which is the lowest concentration that inhibits visible microbial growth. Microdilution assays have been used to examine the susceptibility of different bacterial strains, including Escherichia coli and Staphylococcus aureus, to OaBac5mini. These studies have shown that OaBac5mini exhibits potent antibacterial activity against certain strains, including multidrug-resistant E. coli isolates. The absence of the inner membrane protein SbmA in E. coli has been observed to increase the MIC of OaBac5mini, suggesting a role for SbmA in the peptide's uptake into the cytoplasm.

Time-kill curve analysis measures the rate of bacterial killing by an antimicrobial peptide over time at different concentrations. Time-kill studies with OaBac5mini against E. coli have demonstrated that the peptide can effectively reduce viable cell numbers over several hours, although at certain concentrations, it may primarily limit the increase in viable cell numbers, indicating inhibition of cell division rather than rapid killing. For instance, OaBac5mini at 200 μg/mL (8 × MIC) effectively killed E. coli over a 12-hour period.

Assays investigating membrane permeability and integrity are crucial for understanding if and how this compound interacts with bacterial membranes. While NPN uptake was not explicitly detailed in the search results for this compound, studies have examined the peptide's effects on membrane integrity. OaBac5mini has been shown to significantly increase the outer membrane permeability and impair the inner membrane integrity of E. coli. This indicates that despite not causing rapid lysis observed with some other peptides, OaBac5mini does interact with and affect the bacterial cell membranes.

Other cellular assays used in the characterization of OaBac5mini include evaluating its hemolytic activity against mammalian red blood cells and cytotoxicity against mammalian cell lines to assess its selectivity.

Bioinformatic and Computational Approaches in Peptide Design and Mechanism Prediction (e.g., Polarity Profile, Molecular Dynamics Simulations)

Bioinformatic and computational approaches play an increasingly important role in the study of antimicrobial peptides, aiding in the prediction of their properties, the design of novel sequences, and the understanding of their mechanisms at a molecular level.

Bioinformatic analysis can be used to predict physicochemical properties of peptides, such as charge, hydrophobicity, and secondary structure, based on their amino acid sequence. For OaBac5mini, bioinformatic analysis has indicated that it is a linear peptide with a net positive charge of +8. These predicted properties can provide initial clues about how the peptide might interact with negatively charged bacterial membranes.

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and interactions. While specific detailed MD simulations of this compound were not extensively described in the provided search results, MD simulations are widely used in peptide research to model peptide-membrane interactions, predict peptide conformation in different environments, and understand the molecular events underlying their mechanism of action. These simulations can complement experimental data by providing a high-resolution view of the peptide's behavior at the atomic level. Computational approaches, including MD simulations, are recognized as key components in drug design workflows, helping to understand ligand-protein interactions and predict binding affinities.

Future Directions and Research Perspectives on Oabac5

Strategies for Enhancing Specificity and Potency

Several strategies are being explored to enhance the specificity and potency of antimicrobial peptides like OaBac5. These approaches focus on modifying the peptide's physicochemical properties to improve its interaction with bacterial cells while minimizing effects on host cells. nih.gov

Key strategies include:

Amino Acid Substitutions: The targeted replacement of specific amino acids can significantly impact activity. Increasing the net positive charge by introducing more cationic residues (e.g., arginine, lysine) can enhance the initial electrostatic interaction with the negatively charged bacterial membrane. nih.govresearchgate.net Similarly, optimizing hydrophobicity by substituting or adding hydrophobic amino acids can improve membrane penetration. nih.govnih.gov

N-terminal Modifications: Chemical modifications at the N-terminus, such as lipidation (the addition of a fatty acid chain), have been shown to increase the potency of antimicrobial peptides. nih.gov This modification can enhance the peptide's interaction with the bacterial membrane, facilitating its entry into the cytoplasm. nih.gov

Dimerization: Linking two peptide molecules together, a process known as dimerization, can significantly enhance antimicrobial activity. rsc.org The use of specific bifunctional linkers to create homodimers of PrAMPs has been shown to result in potent action against multidrug-resistant bacteria. rsc.org

These modifications aim to create a more favorable therapeutic index, increasing the peptide's efficacy against pathogens at lower concentrations while reducing potential toxicity to mammalian cells.

Rational Design of Next-Generation this compound Analogues

The development of new this compound analogues is increasingly guided by rational design principles, leveraging computational and synthetic strategies to create peptides with improved characteristics. This approach moves beyond random modifications to a more targeted and predictive methodology. tandfonline.comnih.gov

One promising strategy is the creation of chimeric peptides . This involves extending the core sequence of a potent PrAMP with amino acid sequences from other naturally occurring PrAMPs. nih.govmdpi.com For example, a synthetic 16-amino acid PrAMP was successfully enhanced by extending it with sequences from bovine and cetacean PrAMPs, resulting in a 2- to 8-fold reduction in the minimum inhibitory concentration (MIC) against several high-priority pathogens. nih.govmdpi.com This highlights the potential of combining beneficial structural motifs from different peptides.

Computer-aided design is also becoming a cornerstone of this field. tandfonline.com Molecular modeling and docking experiments allow researchers to predict how modifications to the this compound sequence will affect its binding to intracellular targets like the ribosome or DnaK. tandfonline.com These in silico assessments can help to prioritize which novel peptide sequences are most likely to exhibit enhanced activity, streamlining the development process before moving to in vitro testing. tandfonline.com By understanding the structure-activity relationships, researchers can rationally design next-generation this compound analogues with optimized potency, stability, and target specificity. nih.gov

Applications as Research Probes in Microbiological Studies

Given their specific interactions with fundamental cellular machinery, this compound and its analogues have the potential to be developed into valuable research probes for studying bacterial physiology. Their ability to permeate the bacterial membrane and bind to specific intracellular targets makes them useful tools for investigating these processes. nih.govfrontiersin.org

Q & A

Q. What ethical guidelines apply to this compound research involving animal or human subjects?

  • Methodological Answer : For animal studies, follow ARRIVE 2.0 guidelines for reporting. Human trials require Institutional Review Board (IRB) approval, informed consent, and adherence to Declaration of Helsinki principles. Data anonymization and conflict-of-interest disclosures are mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.